2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with an isopentyloxy group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via nucleophilic substitution reactions, where an appropriate pyridine derivative is reacted with isopentyl alcohol in the presence of a strong base.
Formation of the Boronic Ester Group: The boronic ester group is typically introduced through a Miyaura borylation reaction, where a halogenated pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Utilized as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application:
In Catalysis: Acts as a ligand that coordinates to metal centers, facilitating various catalytic transformations.
In Organic Synthesis: Participates in cross-coupling reactions through the formation of transient intermediates that lead to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Propoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the isopentyloxy group, which can impart different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
1346707-90-1 |
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Molecular Formula |
C16H26BNO3 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-12(2)8-10-19-14-11-13(7-9-18-14)17-20-15(3,4)16(5,6)21-17/h7,9,11-12H,8,10H2,1-6H3 |
InChI Key |
UJEYFFLYHGJYNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(C)C |
Origin of Product |
United States |
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